Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser

Overview

Description

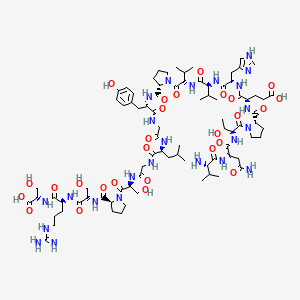

The compound “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser” is a peptide composed of 18 amino acids. Each amino acid in this sequence contributes to the overall structure and function of the peptide. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Solid-Phase Peptide Synthesis (SPPS)

Step 1: The synthesis begins with the attachment of the C-terminal amino acid (serine) to a solid resin.

Step 2: Sequential addition of protected amino acids (e.g., Fmoc-protected amino acids) is carried out. Each cycle involves deprotection of the amino group, coupling of the next amino acid, and washing steps.

Step 3: After the complete sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the free peptide.

-

Liquid-Phase Peptide Synthesis (LPPS)

Step 1: The synthesis starts with the coupling of the C-terminal amino acid to a soluble support.

Step 2: Sequential addition of amino acids is performed in solution, with intermediate purification steps.

Step 3: The final peptide is obtained after cleavage from the support and deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers for SPPS, allowing for high-throughput synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Hydrogen peroxide, performic acid.

Conditions: Mild to moderate temperatures, aqueous or organic solvents.

Products: Oxidized forms of amino acids, such as sulfoxides or sulfonic acids from methionine residues.

-

Reduction

Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Conditions: Mild temperatures, aqueous buffers.

Products: Reduced forms of disulfide bonds, yielding free thiol groups.

-

Substitution

Reagents: Various nucleophiles (e.g., amines, thiols).

Conditions: Aqueous or organic solvents, room temperature to moderate heat.

Products: Substituted amino acid derivatives.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Deprotection Reagents: Piperidine (for Fmoc removal), trifluoroacetic acid (for Boc removal).

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Scientific Research Applications

Chemistry

Peptide Synthesis: Used as a model peptide in the development of new synthetic methodologies.

Catalysis: Studied for its potential as a catalyst in various chemical reactions.

Biology

Protein-Protein Interactions: Investigated for its role in modulating interactions between proteins.

Enzyme Inhibition: Evaluated as a potential inhibitor of specific enzymes.

Medicine

Therapeutics: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.

Industry

Biotechnology: Utilized in the production of recombinant proteins and other biotechnological applications.

Pharmaceuticals: Incorporated into drug formulations for targeted delivery and controlled release.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

Val-asp-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser: Similar sequence with aspartic acid instead of asparagine.

Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ala: Similar sequence with alanine instead of serine at the C-terminus.

Uniqueness

Sequence Specificity: The unique sequence of this peptide confers specific biological activities that may not be present in similar peptides.

Functional Groups: The presence of specific amino acids, such as histidine and arginine, can influence the peptide’s reactivity and binding properties.

This detailed overview provides a comprehensive understanding of the peptide “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Ser-Arg-Ser, also known as BIG ET-1 (22-39), is a synthetic peptide derived from the precursor of endothelin-1, a potent vasoconstrictor involved in various physiological processes. This peptide consists of 18 amino acids and has garnered interest due to its potential biological activities, including effects on cardiovascular health, cellular signaling, and neurobiology.

1. Cardiovascular Effects

Endothelins, particularly endothelin-1 (ET-1), are known for their role in regulating vascular tone and blood pressure. The peptide this compound has been shown to exhibit vasoconstrictive properties similar to those of its parent peptide.

Table 1: Comparison of Biological Activities of Endothelin Derivatives

2. Neurobiological Effects

Research indicates that peptides derived from the endothelin family may also influence neurobiological pathways. For instance, they can modulate neurotransmitter release and neuronal excitability. The specific sequence of this compound suggests potential interactions with receptors involved in pain modulation and cognitive functions.

Table 2: Antimicrobial Activity of Related Peptides

| Peptide Name | Source | Activity Type | Reference |

|---|---|---|---|

| LL-37 | Human Cathelicidin | Broad-spectrum antimicrobial | |

| Thymosin β4 | Thymus | Antimicrobial | |

| BIG ET-1 | Bovine Endothelin | Potential antimicrobial |

Case Study 1: Cardiovascular Implications

A study conducted by Zhao et al. investigated the effects of synthetic peptides on blood pressure regulation in hypertensive models. The administration of BIG ET-1 resulted in significant increases in blood pressure, indicating its role as a potent vasoconstrictor.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers explored the ability of various endothelin derivatives to modulate neuronal death in response to ischemic conditions. The results indicated that peptides similar to this compound could provide neuroprotective benefits through receptor-mediated pathways.

Research Findings

Recent findings have highlighted the importance of the amino acid composition and sequence in determining the biological activity of peptides. For instance:

- Amino Acid Positioning : The presence of branched aliphatic amino acids at the N-terminal enhances activity against angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation.

- Charge Distribution : Positively charged residues like Arg at the C-terminal can improve receptor binding affinity and biological efficacy.

Q & A

Basic Research Questions

Q. How can researchers determine the three-dimensional structure of the peptide Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Ser-Arg-Ser?

- Methodological Answer : Structural characterization employs techniques such as:

- Nuclear Magnetic Resonance (NMR) : Resolves atomic-level interactions and dynamic conformations in solution .

- Circular Dichroism (CD) Spectroscopy : Identifies secondary structure elements (e.g., α-helices, β-sheets) by analyzing peptide backbone interactions with polarized light .

- X-ray Crystallography : Provides high-resolution static structures but requires high-purity crystalline samples .

- Table 1 :

| Technique | Application | Limitations |

|---|---|---|

| NMR | Solution-state dynamics | Limited to small peptides (<20 kDa) |

| CD | Secondary structure analysis | Low resolution for complex mixtures |

| X-ray | Atomic-resolution static structure | Crystallization challenges |

Q. What strategies are recommended for identifying functional roles of this peptide in biological systems?

- Methodological Answer :

- In Silico Docking : Use tools like AutoDock or HADDOCK to predict interactions with receptors (e.g., insulin receptors, based on homology to Tyr-Insulin C chain) .

- Mutational Analysis : Systematically replace residues (e.g., His, Arg) to assess functional impact on binding or enzymatic activity .

- Transcriptomic/Proteomic Profiling : Compare expression levels in target tissues using RNA-seq or mass spectrometry .

Q. How can researchers efficiently search for existing literature on this peptide using academic databases?

- Methodological Answer :

- Google Scholar Advanced Search :

- Use exact phrases in quotes: "this compound".

- Filter by date range (e.g., 2018–2025) and domain (e.g.,

site:.eduorsite:.gov) to prioritize academic sources . - Citation Tracking : Follow "Cited by" links to identify newer studies building on foundational work .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported structural or functional data for this peptide?

- Methodological Answer :

- Systematic Review : Map conflicting findings using PRISMA guidelines to identify gaps in experimental conditions (e.g., pH, temperature) .

- Cross-Validation : Apply orthogonal methods (e.g., NMR + cryo-EM) to reconcile discrepancies between solution-state and solid-state data .

- Statistical Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity .

Q. What experimental frameworks are suitable for studying the peptide's stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

- Parameters : pH (2–9), temperature (25–45°C), protease exposure (e.g., trypsin).

- Analytical Methods : HPLC for purity assessment, MALDI-TOF for mass integrity .

- Table 2 :

| Condition | Assay | Outcome Metric |

|---|---|---|

| pH 7.4 | HPLC | % intact peptide after 24h |

| 37°C | CD | Secondary structure retention |

Q. How can researchers formulate hypotheses about evolutionary conservation or divergence of this peptide sequence?

- Methodological Answer :

- Phylogenetic Analysis : Use BLAST or Clustal Omega to align sequences across species and identify conserved residues (e.g., His, Arg) .

- Positive Selection Testing : Apply PAML to detect residues under Darwinian selection .

- Structural Phylogenetics : Compare 3D structures in databases like PDB to infer functional constraints .

Q. What methodologies are critical for validating interactions between this peptide and potential binding partners?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Polarization : Assess competitive binding using fluorescently labeled analogs .

Q. Guidelines for Rigorous Research Design

Properties

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H130N24O27/c1-39(2)28-49(67(118)90-34-61(115)94-54(36-109)79(130)105-25-11-15-56(105)76(127)100-53(35-108)73(124)95-47(14-10-24-89-83(86)87)69(120)101-55(37-110)82(133)134)93-60(114)33-91-68(119)50(29-44-18-20-46(112)21-19-44)98-75(126)58-17-12-26-106(58)80(131)65(42(7)8)103-78(129)64(41(5)6)102-71(122)51(30-45-32-88-38-92-45)97-70(121)48(22-23-62(116)117)96-74(125)57-16-13-27-107(57)81(132)66(43(9)111)104-72(123)52(31-59(84)113)99-77(128)63(85)40(3)4/h18-21,32,38-43,47-58,63-66,108-112H,10-17,22-31,33-37,85H2,1-9H3,(H2,84,113)(H,88,92)(H,90,118)(H,91,119)(H,93,114)(H,94,115)(H,95,124)(H,96,125)(H,97,121)(H,98,126)(H,99,128)(H,100,127)(H,101,120)(H,102,122)(H,103,129)(H,104,123)(H,116,117)(H,133,134)(H4,86,87,89)/t43-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,63+,64+,65+,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGIWGNGPGPNAI-YTGOFYROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H130N24O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745528 | |

| Record name | L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133474-20-1 | |

| Record name | L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.